molecular formula C13H18FNO2 B2760902 Tert-butyl 3-amino-2-(4-fluorophenyl)propanoate CAS No. 1455095-32-5

Tert-butyl 3-amino-2-(4-fluorophenyl)propanoate

Cat. No.: B2760902
CAS No.: 1455095-32-5
M. Wt: 239.29
InChI Key: RCZCYWWLIMTLLW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-(4-fluorophenyl)propanoate: is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2-(4-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 4-fluoroaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is formed.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group and fluorophenyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, often with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and potential therapeutic applications.

    Protein Binding: It can be used in studies of protein-ligand interactions, helping to elucidate the binding mechanisms of biologically active molecules.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules or to monitor biochemical processes.

Industry:

    Material Science: The compound can be incorporated into materials with specific properties, such as polymers or coatings, to enhance their performance.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or pesticides, to improve crop protection and yield.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-2-(4-fluorophenyl)propanoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or proteins. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and influencing biological pathways. For example, the amino group may form hydrogen bonds with active site residues, while the fluorophenyl group may engage in hydrophobic interactions.

Comparison with Similar Compounds

    Tert-butyl 2-(4-fluorophenyl)propanoate: Lacks the amino group, resulting in different reactivity and applications.

    3-Amino-2-(4-fluorophenyl)propanoic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.

    4-Fluoroaniline: Contains the fluorophenyl group but lacks the propanoate moiety, leading to different chemical behavior.

Uniqueness: Tert-butyl 3-amino-2-(4-fluorophenyl)propanoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the tert-butyl ester group enhances its stability and solubility, while the amino and fluorophenyl groups provide sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

tert-butyl 3-amino-2-(4-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(8-15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZCYWWLIMTLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyano-(4-fluoro-phenyl)-acetic acid tert-butyl ester (3.78 g) was mixed with Raney nickel (5 mL, 50% water) in MeOH (100 mL) and stirred under hydrogen balloon at rt overnight. The mixture was then filtered through Celite, concentrated to give crude, which was silica gel column purified to give 3-amino-2-(4-fluoro-phenyl)-propionic acid tert-butyl ester (1.3 g).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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